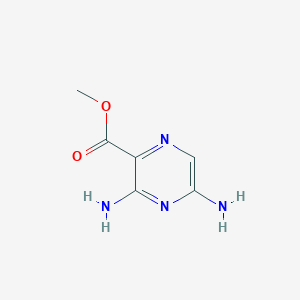

Methyl 3,5-diaminopyrazine-2-carboxylate

Description

Overview of Pyrazine (B50134) Heterocycles in Drug Discovery and Design

Pyrazine and its derivatives are integral to numerous biological processes and have been successfully incorporated into a variety of clinically significant drugs. mdpi.commdpi.comnih.gov The presence of nitrogen atoms in the pyrazine ring allows for the formation of hydrogen bonds and other key interactions with biological targets, a property that medicinal chemists leverage in drug design. mdpi.com This versatile scaffold is found in a range of pharmaceuticals with diverse therapeutic applications, from anticancer to antimicrobial agents. mdpi.commdpi.comresearchgate.net The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as amiloride (B1667095), bortezomib, paritaprevir, and pyrazinamide (B1679903), highlighting the global therapeutic impact of this heterocyclic system. mdpi.comnih.gov

The Role of Substituted Pyrazine Carboxylates in Therapeutic Agent Development

The addition of a carboxylate group to the pyrazine ring, forming pyrazine carboxylates, further enhances the potential for developing new therapeutic agents. This functional group can be readily modified to create a library of derivatives with fine-tuned pharmacological properties. researchgate.netmdpi.commdpi.com The synthesis of various substituted pyrazine-2-carboxamides, for instance, has led to the discovery of compounds with antimycobacterial and antifungal activities. mdpi.commdpi.com The ability to alter substituents on the pyrazine ring allows for the optimization of a compound's lipophilicity and, consequently, its biological activity. researchgate.netmdpi.com Pyrazine-2-carboxylic acid itself serves as a key intermediate in the synthesis of the first-line tuberculosis drug, pyrazinamide, and is also used in the creation of quinolone antibiotics and kinase inhibitors for cancer therapy. ycdehongchem.com

Structural Basis and Potential of Methyl 3,5-diaminopyrazine-2-carboxylate as a Core Scaffold

This compound is a specific substituted pyrazine carboxylate that has garnered significant interest. Its chemical structure, featuring two amino groups and a methyl carboxylate group on the pyrazine core, provides multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. The strategic placement of these functional groups can influence the molecule's electronic properties and its ability to interact with specific biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7ClN4O2 | nih.govsigmaaldrich.com |

| Molecular Weight | 202.60 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 211-215 °C | sigmaaldrich.comchemicalbook.com |

| IUPAC Name | methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | nih.gov |

| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)N)N | nih.gov |

| InChIKey | KOOBYHRLTYIPTH-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Research Scope and Objectives Pertaining to this compound and Its Analogues

The primary objective of ongoing research into this compound and its analogues is to fully elucidate their therapeutic potential. This involves the synthesis of novel derivatives and their subsequent evaluation in a variety of biological assays. The goal is to identify lead compounds with potent and selective activity against specific diseases. The research also aims to understand the mechanism of action of these compounds at a molecular level. By exploring the diverse chemical space accessible from this core scaffold, scientists hope to develop new and effective treatments for a range of medical conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-diaminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVITOFKPGSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569063 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-19-1 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of Methyl 3,5 Diaminopyrazine 2 Carboxylate

Reactions Involving the Amino Functionalities

The two amino groups on the pyrazine (B50134) ring are nucleophilic centers and readily participate in a variety of chemical reactions. These transformations are crucial for the synthesis of more complex derivatives.

Acylation and Amidation Reactions

The amino groups of Methyl 3,5-diaminopyrazine-2-carboxylate can be acylated or amidated to form the corresponding amides. These reactions typically involve the treatment of the diaminopyrazine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. The base is necessary to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amino group.

While specific examples for the acylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar heterocyclic compounds. For instance, 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles react with acylating agents like 1-cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride to yield the corresponding cyanoacetamides and chloroacetamides. researchgate.net This suggests that the amino groups on the pyrazine ring of the title compound would behave similarly.

The general reaction for the acylation of an amino group on a pyrazine ring can be represented as follows:

General Acylation Reaction

Where R represents an alkyl or aryl group and Pyrazine represents the this compound scaffold.

Amidation reactions, forming a new amide bond, can also be achieved. The amides of pyrazine-2-carboxylic acids can undergo various transformations, highlighting the importance of this functional group in pyrazine chemistry. chempedia.info

Condensation Reactions with Carbonyl Compounds

The amino groups of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

A relevant example, although not on a pyrazine system, is the three-component condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum's acid, which proceeds to form substituted 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net This demonstrates the ability of amino groups on heterocyclic rings to participate in multicomponent reactions initiated by condensation with carbonyls. The resulting imines from the condensation of this compound can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

The general scheme for the condensation reaction is as follows:

General Condensation Reaction

Where R represents a hydrogen, alkyl, or aryl group and Pyrazine represents the this compound scaffold.

Transformations of the Carboxylate Ester Group

The methyl ester functionality at the 2-position of the pyrazine ring is another key site for chemical modification.

Hydrolysis to Pyrazine-2-carboxylic Acids

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally a cleaner reaction with fewer side products. An efficient and environmentally friendly procedure for the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, to 5-chloropyrazine-2-carboxylic acid has been reported using lithium hydroxide. jocpr.comresearchgate.net A patent also describes the hydrolysis of 3-hydroxy-5-methylpyrazine-2-formamide to 3-hydroxy-5-methylpyrazine-2-carboxylic acid using a 50% sulfuric acid solution under reflux. google.com These methods suggest that similar conditions would be effective for the hydrolysis of the title compound.

General Hydrolysis Reaction

Where Pyrazine represents the 3,5-diaminopyrazine scaffold.

The resulting pyrazine-2-carboxylic acid is a valuable intermediate for further synthetic transformations, such as amidation reactions.

Amidation with Amines (e.g., Piperazines)

The carboxylate ester can be converted into an amide by reacting it with an amine. While direct amidation of the ester is possible, it often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with amines to form amides. nih.gov

The synthesis of piperazine-containing amides is of significant interest in medicinal chemistry. mdpi.com For instance, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine (B117243) with acyl chlorides. researchgate.net This methodology could be applied to the pyrazine-2-carboxylic acid derived from the hydrolysis of this compound.

General Amidation Reaction with Piperazine

Where Pyrazine represents the 3,5-diaminopyrazine scaffold.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring itself can undergo substitution reactions, although its reactivity is influenced by the presence of the amino and carboxylate groups.

Electrophilic Aromatic Substitution (SEAr): The two amino groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com They increase the electron density of the pyrazine ring, making it more susceptible to attack by electrophiles. Given the positions of the existing substituents, the only available carbon atom on the pyrazine ring is at the 6-position. Therefore, electrophilic substitution would be expected to occur at this position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.comnumberanalytics.com

Cyclization Reactions for Fused Heterocyclic Systems of this compound

The strategic arrangement of vicinal amino groups and a carboxylate moiety on the pyrazine ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions are pivotal in the field of medicinal chemistry, as the resulting bicyclic and polycyclic structures often form the core of biologically active molecules. The primary mode of cyclization involves the condensation of the diamine functionality with bifunctional electrophiles, leading to the formation of a new heterocyclic ring fused to the pyrazine core.

One of the most significant applications of this reactivity is in the synthesis of pteridines. Pteridines, which are composed of a fused pyrazine and pyrimidine (B1678525) ring system, are of immense biological importance. The general and well-established method for constructing the pteridine (B1203161) skeleton from a diaminopyrazine involves a condensation reaction with a 1,2-dicarbonyl compound. This reaction, known as the Timmis synthesis, is a cornerstone in pteridine chemistry.

In a typical reaction, this compound would be reacted with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or diacetyl. The reaction proceeds through a two-step condensation mechanism. Initially, one of the amino groups of the pyrazine derivative attacks one of the carbonyl groups of the dicarbonyl compound, forming a Schiff base intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group, leading to the formation of a dihydropteridine intermediate. Subsequent oxidation, which can occur in situ or as a separate step, yields the aromatic pteridine ring system.

The nature of the 1,2-dicarbonyl compound used in the reaction directly influences the substitution pattern on the newly formed pyrimidine ring of the pteridine system. For instance, the use of glyoxal would result in an unsubstituted pteridine at the 6- and 7-positions, whereas diacetyl would yield a 6,7-dimethyl-substituted pteridine. This modularity allows for the synthesis of a diverse library of pteridine derivatives from a common pyrazine precursor.

While specific research detailing the cyclization of this compound itself is not extensively documented in publicly available literature, the reactivity of the closely related and commercially available Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is well-established and serves as a strong indicator for the expected chemical behavior of the non-chlorinated analog. The chloro-substituted derivative is a known intermediate in the synthesis of various therapeutic agents, where its cyclization to form fused heterocycles is a key transformation.

The following table outlines the expected products from the cyclization of this compound with various 1,2-dicarbonyl compounds, based on established principles of pteridine synthesis.

Table 1: Expected Pteridine Products from Cyclization Reactions

| 1,2-Dicarbonyl Compound | Expected Pteridine Product |

|---|---|

| Glyoxal | Methyl 2,4-diaminopteridine-8-carboxylate |

| Diacetyl (2,3-Butanedione) | Methyl 6,7-dimethyl-2,4-diaminopteridine-8-carboxylate |

| Benzil | Methyl 6,7-diphenyl-2,4-diaminopteridine-8-carboxylate |

It is important to note that the reaction conditions, such as solvent, temperature, and the use of a catalyst, can significantly impact the yield and purity of the resulting fused heterocyclic system. The inherent reactivity of the diamine and carboxylate functionalities in this compound positions it as a versatile building block for the construction of complex heterocyclic architectures of potential interest in drug discovery and materials science. Further research into the specific cyclization reactions of this compound would be valuable in fully exploring its synthetic utility.

Spectroscopic and Structural Characterization of Methyl 3,5 Diaminopyrazine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Methyl 3,5-diaminopyrazine-2-carboxylate, both ¹H and ¹³C NMR would provide definitive evidence for its structure. A study comparing 3-amino-2-pyrazinecarboxylic acid and its methyl ester, Methyl 3-amino-2-pyrazinecarboxylate, confirms the utility of NMR in characterizing this class of compounds. nanoient.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl ester protons, the amine protons, and the lone aromatic proton on the pyrazine (B50134) ring.

Methyl Protons (-OCH₃): A sharp singlet is anticipated for the three protons of the methyl ester group. In related pyrazine carboxylate esters, this signal typically appears in the range of δ 3.9–4.0 ppm. For instance, in methyl 3-amino-6-bromopyrazine-2-carboxylate, the methoxyl signal appears at δ 3.98 ppm. imist.ma

Amine Protons (-NH₂): Two separate, potentially broad signals are expected for the protons of the two amino groups at the C3 and C5 positions. These signals are often broad due to quadrupole effects of the nitrogen atom and potential chemical exchange. Their chemical shifts are sensitive to solvent and concentration, but typically appear in the δ 5.0–7.5 ppm region for aromatic amines.

Pyrazine Ring Proton (C6-H): The single proton attached to the pyrazine ring at the C6 position is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The electron-donating nature of the two amino groups at the ortho and para positions would shield this proton, likely shifting its resonance upfield compared to unsubstituted pyrazine (δ ~8.6 ppm). researchgate.net

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.9 | Singlet |

| 3-NH₂ | ~5.0–7.5 | Broad Singlet |

| 5-NH₂ | ~5.0–7.5 | Broad Singlet |

| C6-H | ~7.5–8.0 | Singlet |

Table 1: Predicted ¹H NMR Data for this compound.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, six distinct signals are expected. The chemical shifts can be predicted based on established ranges for similar functional groups and heterocyclic systems. mdpi.comlibretexts.org

Methyl Carbon (-OCH₃): This carbon is expected to resonate in the typical range for methyl esters, around δ 52–53 ppm. imist.mamdpi.com

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts due to the different substituents. The carbons bearing the amino groups (C3 and C5) will be significantly shielded, while the carbon attached to the carboxylate group (C2) will be deshielded. The lone C-H carbon (C6) will also have a characteristic shift. In general, pyrazine ring carbons resonate in the δ 125-155 ppm range. mdpi.comtandfonline.com

Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around δ 165–175 ppm. libretexts.orglibretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | ~52–53 |

| Pyrazine Ring Carbons (C2, C3, C5, C6) | ~120–160 |

| Carbonyl (-C=O) | ~165–170 |

Table 2: Predicted ¹³C NMR Data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₈N₄O₂), the exact molecular weight is 168.0647 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 168. Given the presence of four nitrogen atoms, this molecular ion peak will conform to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).

Common fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. libretexts.org

Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 137 ([M-31]⁺). This acylium ion is resonance-stabilized.

Loss of the carbomethoxy group (•COOCH₃): This would lead to a fragment at m/z 109 ([M-59]⁺).

Ring Fragmentation: Pyrazine rings can undergo complex fragmentation, but a characteristic loss of HCN (27 amu) from the ring is a possible pathway. nist.gov

| m/z | Proposed Fragment Identity |

| 168 | [M]⁺ (Molecular Ion) |

| 137 | [M - •OCH₃]⁺ |

| 109 | [M - •COOCH₃]⁺ |

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorptions corresponding to the N-H bonds of the amines, the C=O and C-O bonds of the methyl ester, and the vibrations of the pyrazine ring. nanoient.org

N-H Stretching: Primary amines typically show two distinct bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1700–1730 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring (C=N and C=C bonds) typically appear in the 1400–1620 cm⁻¹ region.

C-O Stretching: The ester C-O stretching vibrations are expected to produce strong bands in the 1100–1300 cm⁻¹ range. libretexts.org

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Amino (-NH₂) | 3300–3500 | N-H Stretch |

| Aromatic C-H | 3000–3100 | C-H Stretch |

| Aliphatic C-H (-OCH₃) | 2850–2960 | C-H Stretch |

| Ester (-C=O) | 1700–1730 | C=O Stretch |

| Pyrazine Ring | 1400–1620 | C=C and C=N Stretch |

| Ester (-C-O-) | 1100–1300 | C-O Stretch |

Table 4: Predicted Infrared Spectroscopy Data for this compound.

Advanced Structural Determination Techniques

It is expected that the pyrazine ring would be essentially planar. The ester group may be slightly twisted out of the plane of the aromatic ring. nih.gov In the solid state, the molecular packing would be significantly influenced by intermolecular hydrogen bonding between the amino groups of one molecule and the nitrogen atoms of the pyrazine ring or the carbonyl oxygen of an adjacent molecule. iucr.org

A related compound, Methyl 5-methylpyrazine-2-carboxylate, crystallizes in a monoclinic system with the space group P2₁. researchgate.net It is plausible that this compound would crystallize in a similar, relatively low-symmetry system due to the potential for extensive hydrogen bonding.

| Structural Feature | Expected Characteristic |

| Pyrazine Ring Geometry | Planar or near-planar |

| Crystal System | Likely low symmetry (e.g., Monoclinic, Triclinic) |

| Intermolecular Forces | Strong N-H···N and N-H···O hydrogen bonding |

| Unit Cell | Contains multiple molecules (Z ≥ 2) |

Table 5: Predicted X-ray Crystallography Data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to confirm the empirical formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, a direct comparison can be made between the experimentally determined composition and the theoretically calculated values derived from the proposed molecular formula. This method serves as a crucial checkpoint in the characterization process, providing strong evidence for the successful synthesis and purity of the target molecule.

In the characterization of pyrazine derivatives, elemental analysis is routinely used to verify their composition. For instance, the analysis of various substituted amides of pyrazine-2-carboxylic acids is a common practice to corroborate their structures nih.gov. The close agreement between the calculated and experimentally found percentages for C, H, and N is a critical indicator of sample purity and compositional accuracy.

A study on derivatives of 3-aminopyrazine-2-carboxamides reported the synthesis and characterization of several compounds, including 3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide nih.gov. The elemental analysis for this compound yielded results that were in strong agreement with the calculated values for its molecular formula, C12H12N4O, thereby confirming its composition nih.gov.

Similarly, historical patent literature detailing the synthesis of 3,5-diamino-6-chloro-pyrazine carboxylic acid methyl ester, a key derivative, provides elemental analysis data. The experimental findings for carbon, hydrogen, and nitrogen closely matched the theoretical percentages calculated for the molecular formula C6H7ClN4O2, validating the structure of the synthesized ester google.com. The same patent also reports data for the intermediate compound, 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester, where again the found values align with the calculated composition google.com.

The table below presents a compilation of theoretical and experimental elemental analysis data for this compound and some of its key derivatives. The strong correlation between the calculated and found values underscores the reliability of the synthetic routes and the purity of the isolated products.

Interactive Table: Elemental Analysis Data

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | C | 35.57 | 35.57 | google.com |

| H | 3.48 | 3.48 | google.com | ||

| N | 27.65 | 27.65 | google.com | ||

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester | C6H5Cl2N3O2 | C | 32.46 | 32.83 | google.com |

| H | 2.27 | 2.35 | google.com | ||

| N | 18.93 | 19.12 | google.com | ||

| Cl | 31.94 | 31.94 | google.com | ||

| 3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide | C12H12N4O | C | 63.15 | 62.68 | nih.gov |

| H | 5.30 | 5.67 | nih.gov | ||

| N | 24.55 | 24.31 | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and interpret the properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of electronic structure and its correlation with molecular behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. In the context of pyrazine (B50134) carboxylate derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to optimize the molecular geometry and determine various electronic properties. These calculations provide a foundational understanding of the molecule's stability and reactivity. For the related compound, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, DFT has been used to analyze its vibrational spectra and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. For instance, in a study of a similar pyrazine derivative, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.12 |

| LUMO | -1.78 |

| Energy Gap (ΔE) | 4.34 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. For pyrazine derivatives, MEP maps reveal that the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group are typically regions of high negative potential.

Non-Linear Optical (NLO) Property Predictions

Non-Linear Optical (NLO) materials are of significant interest due to their potential applications in optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β₀). Molecules with large β₀ values are considered promising candidates for NLO materials. The calculation of these properties for pyrazine derivatives helps in screening potential candidates for technological applications. The charge transfer characteristics, often inferred from FMO analysis, are closely linked to the NLO response of a molecule.

Reaction Mechanism Investigations

Transition State Analysis

Transition state analysis is a crucial computational method used to investigate the kinetics and mechanisms of chemical reactions. For a compound like Methyl 3,5-diaminopyrazine-2-carboxylate, this analysis would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction it might undergo. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate.

For instance, in the context of its synthesis or metabolic degradation, transition state analysis could elucidate the step-by-step mechanism, revealing the formation and breaking of bonds. This information is invaluable for optimizing reaction conditions to improve yield and purity or for understanding how the molecule might be processed in a biological system. While specific transition state analyses for this exact molecule are not extensively published, the methodologies are well-established for similar pyrazine derivatives. nih.gov

Charge Redistribution Studies

Charge redistribution studies are fundamental to understanding a molecule's reactivity, intermolecular interactions, and spectroscopic properties. For this compound, computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom. These calculations reveal how the electron density is distributed across the molecule. spectroscopyonline.com

The presence of electron-donating amino groups and an electron-withdrawing carboxylate group on the pyrazine ring suggests a complex electronic landscape. Charge redistribution studies would likely show a significant polarization of the molecule, with the nitrogen and oxygen atoms bearing partial negative charges and the adjacent carbon and hydrogen atoms having partial positive charges. This charge distribution is critical for its ability to form hydrogen bonds and other non-covalent interactions with biological targets. spectroscopyonline.comrsc.org Understanding this electronic structure is a prerequisite for predicting its behavior in different chemical and biological environments. rsc.org

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, providing insights that complement static computational methods.

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the carboxylate group to the pyrazine ring and the orientations of the amino groups.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. jetir.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. jetir.orgmdpi.com

For this compound, molecular docking studies would involve placing the molecule into the binding site of a relevant biological target. The interactions between the ligand and the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then evaluated to predict the binding affinity and mode. researchgate.net For example, the amino groups and the carboxylate moiety are likely to participate in hydrogen bonding with amino acid residues in a protein's active site. researchgate.net The pyrazine ring itself can engage in π-π stacking interactions with aromatic residues. researchgate.net Such studies have been performed on a variety of pyrazine derivatives to rationalize their biological activities against targets like Mycobacterium tuberculosis and various kinases. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Parameters for Pyrazine Derivatives

| Parameter | Description | Typical Values for Pyrazine Derivatives |

| Binding Affinity | An estimation of the strength of the interaction between the ligand and the target. | -5 to -10 kcal/mol |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | 2-5 H-bonds with key residues |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target. | Interactions with hydrophobic pockets |

| Key Interacting Residues | The specific amino acids in the target's binding site that interact with the ligand. | Asp, Glu, Lys, Arg, Tyr, Phe |

This table provides generalized data based on docking studies of similar pyrazine compounds and is for illustrative purposes.

In Silico Prediction of Biological Activities

In silico methods are increasingly used to predict the biological activities of compounds before they are synthesized and tested in the lab, saving time and resources. These predictions are often based on the chemical structure of the molecule and its similarity to compounds with known activities.

For this compound, various computational models can be used to predict a wide range of biological activities, such as antibacterial, antifungal, anticancer, or enzyme inhibitory effects. doaj.orgnih.gov These predictions are often based on machine learning algorithms trained on large datasets of chemical structures and their corresponding biological data. The presence of the diaminopyrazine scaffold, which is found in some biologically active molecules, might suggest potential activities to be explored. mdpi.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be performed to assess the drug-like properties of the molecule. doaj.orgnih.gov

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov These studies aim to identify the key structural features of a molecule that are responsible for its biological effect.

For a series of derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule—such as substituting the amino groups or altering the ester functionality—and evaluating the impact of these changes on a specific biological activity.

QSAR modeling takes this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules. By establishing a statistically significant relationship, QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.gov For pyrazine derivatives, QSAR studies have been successfully applied to understand and predict their antiproliferative activities. nih.gov

Computational Approaches to SAR

Theoretical and computational chemistry methodologies are instrumental in elucidating the Structure-Activity Relationships (SAR) of novel compounds, providing insights that guide the synthesis of more potent and selective analogs. In the context of compounds like this compound, computational studies are pivotal for understanding how structural modifications to the diaminopyrazine core influence its biological activity. These approaches typically involve the development of Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate molecular descriptors with observed biological activities.

The foundation of a computational SAR study lies in the calculation of a wide array of molecular descriptors for a series of analogous compounds. These descriptors quantify various aspects of a molecule's physicochemical properties and are generally categorized as electronic, steric, and lipophilic. For pyrazine derivatives, Density Functional Theory (DFT) is a commonly employed method to compute electronic properties such as orbital energies (HOMO and LUMO), electrostatic potentials, and partial atomic charges. nih.govnih.gov These electronic descriptors are crucial for understanding the interactions of the compounds with biological targets, such as enzymes or receptors.

Once a comprehensive set of descriptors is generated for a training set of molecules with known biological activities, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used to establish a correlation between the descriptors and the biological endpoint. nih.gov For instance, a QSAR study on a series of pyrazinecarboxamides might reveal that herbicidal activity is positively correlated with the LUMO energy and negatively correlated with the molecule's volume, suggesting that smaller, more electrophilic compounds are more potent. jocpr.com

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. nih.gov A statistically robust model can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening significantly accelerates the drug discovery and development process.

In a hypothetical SAR study of this compound analogs, where the aim is to optimize its activity against a specific biological target, a library of derivatives would be computationally evaluated. Modifications could include substitution at the amino groups, alteration of the ester functionality, and introduction of various substituents on the pyrazine ring. The resulting data, correlating structural changes with predicted activity, could be tabulated to provide a clear overview of the SAR landscape.

Below is an illustrative data table from such a hypothetical computational SAR study, showcasing how different substituents on the pyrazine ring might influence key molecular descriptors and the predicted biological activity.

| Compound ID | R1-substituent | R2-substituent | HOMO (eV) | LUMO (eV) | LogP | Predicted Activity (IC₅₀, µM) |

| M-DPC-01 | H | H | -5.87 | -1.23 | 1.5 | 10.5 |

| M-DPC-02 | Cl | H | -5.95 | -1.45 | 2.1 | 5.2 |

| M-DPC-03 | CH₃ | H | -5.81 | -1.19 | 1.9 | 8.9 |

| M-DPC-04 | H | Cl | -5.98 | -1.48 | 2.1 | 4.8 |

| M-DPC-05 | H | OCH₃ | -5.75 | -1.15 | 1.3 | 12.1 |

Biological and Pharmacological Research of Methyl 3,5 Diaminopyrazine 2 Carboxylate Analogues

Epithelial Sodium Channel (ENaC) Blocker Activity of Chlorinated Analogues

Pharmacological Profile as ENaC Modulators

Chlorinated analogues of methyl 3,5-diaminopyrazine-2-carboxylate have been investigated as potent blockers of the epithelial sodium channel (ENaC). Amiloride (B1667095), a pyrazine (B50134) compound, is a known ENaC blocker used to treat hypertension and congestive heart failure. nih.govdrugbank.com However, its low potency and rapid absorption in airway epithelia limit its effectiveness as an aerosol therapy for cystic fibrosis (CF). nih.gov This has led to the development of more potent and durable ENaC blockers.

One such analogue is N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate, also known as 552-02. nih.gov This compound has demonstrated a significantly improved pharmacological profile compared to amiloride for potential use in CF lung disease. nih.gov In preclinical studies, compound 552-02 was found to be 60 to 100 times more potent than amiloride. nih.govresearchgate.net It also exhibited slower absorption across the epithelium and was 2 to 5 times less reversible than amiloride. nih.govresearchgate.net The dissociation rate (koff) from the ENaC was 170-fold slower for 552-02, indicating a more durable blocking action. nih.govresearchgate.net

The epithelial sodium channel (ENaC) is crucial for sodium absorption in various epithelia, and its dysfunction can lead to severe diseases. nih.gov ENaC blockers, also known as potassium-sparing diuretics like amiloride and triamterene, inhibit sodium reabsorption, which helps regulate the body's sodium levels and affects fluid balance and blood pressure. drugbank.compatsnap.com The development of next-generation ENaC inhibitors focuses on creating molecules with high potency and long duration of action specifically for inhaled delivery to the lungs. rsc.org

Table 1: Pharmacological Comparison of ENaC Blockers

| Compound | Relative Potency (vs. Amiloride) | Reversibility (vs. Amiloride) | Dissociation Rate (koff) | Key Characteristics |

|---|---|---|---|---|

| Amiloride | 1x | 1x | Standard | Low potency and rapid absorption in airways. nih.gov |

| Compound 552-02 | 60-100x more potent | 2-5x less reversible | 170-fold slower | Slower epithelial crossing and more durable action. nih.govresearchgate.net |

| Benzamil | More potent than amiloride | - | - | More rapid pulmonary absorption may offset its greater potency. rsc.org |

Therapeutic Implications in Respiratory System Diseases (e.g., Airway Diseases)

The primary therapeutic target for ENaC blockers in respiratory medicine is cystic fibrosis (CF). nih.govtandfonline.com CF is a genetic disorder caused by mutations in the CFTR gene, leading to dysfunctional chloride ion transport. tandfonline.commdpi.com This defect, combined with the continued activity of ENaC, results in dehydration of the airway surface liquid (ASL), leading to thick, sticky mucus that obstructs airways, promotes chronic infection, and causes inflammation. patsnap.comtandfonline.com

By blocking ENaC, these therapeutic agents inhibit sodium and water absorption from the airways, helping to restore the hydration of the ASL and improve mucociliary clearance. nih.govnih.govnih.gov Improved mucociliary transport is essential for clearing pathogens and debris from the lungs, thereby reducing the risk of infection and lung damage. rsc.orgnih.gov

The compound 552-02 has shown promise in preclinical models by demonstrating greater and more sustained ASL expansion over 8 hours compared to amiloride. nih.gov It was also more effective at increasing mucociliary clearance immediately and up to 6 hours after administration. nih.govresearchgate.net Furthermore, studies have shown a synergistic effect on ASL expansion when combining hypertonic saline with 552-02, suggesting a potential combination therapy for CF lung disease. nih.gov The development of novel, rationally designed ENaC inhibitors aims to provide long-lasting, targeted effects in the airways while minimizing systemic side effects like hyperkalemia (elevated potassium levels), which can occur with systemic ENaC blockade. nih.govnih.gov

Antimicrobial Potential of Pyrazine Carboxylate Derivatives

Activity against Bacterial Strains (Gram-positive and Gram-negative)

Pyrazine carboxylate and carboxamide derivatives have demonstrated notable antimicrobial activity against a range of bacterial pathogens. rjpbcs.comresearchgate.net In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and tested against several clinical isolates. rjpbcs.com The results indicated good antimicrobial activity against both Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. rjpbcs.com

Specifically, compounds 'P3', 'P4', 'P7', and 'P9' from this series were effective against E. coli with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. rjpbcs.com Against P. aeruginosa, compounds 'P6', 'P7', 'P9', and 'P10' were sensitive at a MIC of 25 µg/mL. rjpbcs.com Nearly all tested compounds in the series were effective against B. subtilis at a MIC of 25 µg/mL, while compounds 'P2' and 'P4' were particularly potent against S. aureus, with a MIC of 6.25 µg/mL. rjpbcs.com Other research has also highlighted the activity of pyrazine carboxamide derivatives against S. aureus and E. coli, with some compounds showing moderate to good activity compared to standard drugs like Ciprofloxacin. researchgate.net

Pyrazinamide (B1679903), a well-known pyrazine derivative, is a cornerstone drug in tuberculosis treatment, effective against Mycobacterium tuberculosis. nih.govnih.gov Research into related structures, such as 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids, has yielded compounds with high antimycobacterial activity. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid showed a high level of activity against M. tuberculosis H37Rv with a MIC of 1.56 µg·mL-1. nih.gov

Table 2: Antibacterial Activity of Pyrazine Carboxylate Derivatives (MIC in µg/mL)

| Compound Series/Name | E. coli | P. aeruginosa | B. subtilis | S. aureus | M. tuberculosis H37Rv |

|---|---|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives ('P' series) rjpbcs.com | 50 (for P3, P4, P7, P9) | 25 (for P6, P7, P9, P10) | 25 (for most) | 6.25 (for P2, P4) | - |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) nih.gov | - | - | - | - | 1.56 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) nih.gov | - | - | - | - | 3.13 |

Antifungal Properties

In addition to antibacterial effects, pyrazine carboxylate derivatives have been investigated for their antifungal properties. rjpbcs.comjocpr.com Studies on pyrazine-2-carboxylic acid derivatives showed that compounds 'P10' and 'P4' were highly effective against the fungal pathogen Candida albicans, with a MIC value of 3.125 µg/mL. rjpbcs.com

Further research on pyrazine carboxamide derivatives has confirmed their activity against C. albicans and also against Aspergillus niger. jocpr.com While some compounds in a tested series were inactive, others showed antifungal activity, although to a lesser extent than the standard drugs. jocpr.com The investigation of 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids also included screening for antifungal activity. nih.gov

Table 3: Antifungal Activity of Pyrazine Carboxylate Derivatives (MIC in µg/mL)

| Compound Series | Candida albicans | Aspergillus niger |

|---|---|---|

| Pyrazine-2-carboxylic acid derivatives ('P' series) rjpbcs.com | 3.125 (for P10, P4) | - |

| Pyrazine carboxamide derivatives ('P' series) jocpr.com | Active (some compounds) | Active (some compounds) |

Anticancer Activities of Pyrazine-Ring Containing Compounds

The pyrazine ring is a structural component of various heterocyclic compounds that have garnered significant attention for their potential as anticancer agents. nih.govbenthamdirect.com The versatility of the pyrazine structure allows for intricate interactions with biological systems, making these derivatives promising candidates for novel cancer therapies. nih.govnih.gov Reviews of research conducted between 2010 and 2024 highlight the chemical diversity of pyrazine derivatives and their mechanisms of action at a cellular level. nih.govbenthamdirect.com

Research has focused on designing and synthesizing novel pyrazine-based small molecules that can act as inhibitors of specific pathways involved in cancer cell proliferation and survival. mdpi.com For example, pyrazine compounds have been developed as allosteric inhibitors of the SHP2 protein, a member of the protein tyrosine phosphatase family that is closely related to cancer cell growth, migration, and metabolism. mdpi.com

In one study, novel pyrazine small molecular prolinamides and sulphonamides were synthesized and evaluated for their cytotoxic effects on different human cancer cell lines. mdpi.com The final compound (10) and some of its intermediates (compounds 9, 21, and 22) were tested. mdpi.com The results showed a dose-dependent inhibition of cancer cell viability. For instance, at a concentration of 0.1 µM, intermediate 21 caused a significant decrease in the viability of MCF7 breast cancer cells (30%) and HCT116 colon cancer cells (17%) after 48 hours. mdpi.com Generally, increasing the dose of these compounds led to a higher percentage of apoptosis and necrosis in the cancer cells. mdpi.com

Table 4: Cytotoxic Effect of Pyrazine Intermediates on Cancer Cell Lines (Viability at 48h)

| Compound | Concentration (µM) | MCF7 (Breast Adenocarcinoma) % Viability Decrease | HCT116 (Colon Carcinoma) % Viability Decrease |

|---|---|---|---|

| Intermediate 21 mdpi.com | 0.1 | 30% | 17% |

| Intermediate 21 mdpi.com | 0.01 | 42% | 16% |

Antiviral Properties of Pyrazine Derivatives

The pyrazine scaffold is a key component in the development of various antiviral agents. mdpi.com Research has demonstrated that derivatives of pyrazine can exhibit inhibitory action against a range of pathogenic RNA and DNA viruses. mdpi.comkarger.com

One notable example is Favipiravir, a pyrazine-based prodrug that functions by inhibiting the RNA-dependent RNA polymerase of the influenza virus. mdpi.com Its activity extends to other RNA viruses, including arenaviruses and bunyaviruses. mdpi.com Another derivative, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-β]-pyrazine, has shown in vitro antiviral activity against measles, Newcastle disease virus (NDV), some influenza viruses, herpes simplex, and vaccinia viruses. karger.com

In the context of emerging viral threats, recent efforts have focused on synthesizing novel pyrazine conjugates to combat SARS-CoV-2. A study reported the development of pyrazine-based conjugates through "click chemistry" and "benzotriazole chemistry". nih.gov Several of these newly synthesized compounds demonstrated better antiviral activity and higher selectivity indexes than the reference drug, Favipiravir, while exhibiting low cytotoxicity, marking them as potential drug candidates for SARS-CoV-2. nih.gov

| Compound/Derivative Class | Target Virus(es) | Key Research Finding |

| Favipiravir | Influenza virus, Arenavirus, Bunyavirus | Inhibits viral RNA-dependent RNA polymerase. mdpi.com |

| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-β]-pyrazine | Measles, NDV, Influenza, Herpes simplex, Vaccinia | Demonstrates broad-spectrum antiviral activity in vitro. karger.com |

| Pyrazine-triazole Conjugates | SARS-CoV-2 | Showed promising activity against SARS-CoV-2, with some conjugates exhibiting better efficacy than Favipiravir. nih.gov |

| Pyrazolo[1,5-a]pyrimidines | HIV-1, HCV | Have been reported as selective inhibitors for viruses such as HIV-1 and HCV polymerase. nih.gov |

Diuretic Applications Linked to Amiloride-like Structures

A significant area of pharmacological relevance for analogues of this compound is in the development of diuretics, specifically those with structures similar to Amiloride. The direct structural relationship can be seen in Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a chlorinated analogue of the subject compound, which is known as an impurity of Amiloride hydrochloride. nih.gov

Amiloride is a potassium-sparing diuretic, meaning it promotes the excretion of sodium and water while conserving potassium. patsnap.comnih.gov This action is crucial for avoiding hypokalemia (low potassium levels), a common side effect of other diuretic classes like thiazides and loop diuretics. patsnap.com Amiloride is often used in combination with these other diuretics to manage conditions such as hypertension (high blood pressure) and congestive heart failure. nih.govdrugbank.comnih.gov

The mechanism of action for Amiloride involves the direct blockade of the epithelial sodium channels (ENaC) in the late distal convoluted tubules and collecting ducts of the kidneys. patsnap.comnih.gov By inhibiting these channels, Amiloride prevents the reabsorption of sodium from the tubular fluid back into the blood. patsnap.com This leads to increased sodium and water excretion (diuresis) and a reduction in blood volume, which helps lower blood pressure. patsnap.comnih.gov The potassium-sparing effect arises because the inhibition of sodium reabsorption reduces the electrochemical gradient that normally drives potassium secretion into the urine. nih.gov

| Feature | Description |

| Drug Class | Potassium-sparing diuretic. patsnap.comnih.gov |

| Mechanism of Action | Blocks epithelial sodium channels (ENaC) in the distal tubules and collecting ducts of the kidney. patsnap.comnih.govnih.gov |

| Primary Effect | Increases sodium and water excretion while reducing potassium excretion. drugbank.com |

| Therapeutic Uses | Hypertension, congestive heart failure, and other edematous states, often as adjunctive therapy. patsnap.comnih.gov |

| Chemical Relation | Amiloride is a synthetic pyrazine derivative, structurally related to compounds like Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. nih.govnih.gov |

Broader Biological Receptor Antagonism of Related Heterocycles

The heterocyclic scaffolds found in pyrazine and related compounds, such as pyrazolopyrimidines, interact with a wide range of biological receptors, often acting as antagonists. This broad activity underscores their importance in drug discovery beyond antiviral and diuretic applications. nih.govnih.gov

For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as antagonists for several key receptors, including corticotropin-releasing factor (CRF), serotonin (B10506) 5-HT, GABA/GABAA, and estrogen receptors. nih.gov The modulation of these receptors is critical in treating a variety of conditions. For example, Eszopiclone, a hypnotic agent, elicits its sedative effects by modulating GABA-A receptor domains, which are related to benzodiazepine (B76468) receptors. mdpi.com

In other research, pyrazine-based compounds have shown potential as kinase inhibitors. AKN-028 is a novel pyrazine-based tyrosine kinase inhibitor that has demonstrated promising preclinical results against acute myeloid leukemia (AML). mdpi.com Furthermore, pyrazine-containing morphinan (B1239233) derivatives have been synthesized and shown to have a high affinity for all three major types of opioid receptors: delta (DOR), mu (MOR), and kappa (KOR). nih.gov This diverse receptor interaction profile highlights the versatility of the pyrazine heterocycle as a platform for developing targeted therapeutic agents. mdpi.comnih.gov

| Heterocycle Class | Receptor/Target | Potential Therapeutic Application |

| Pyrazolo[1,5-a]pyrimidines | Estrogen Receptors, Serotonin 5-HT Receptors, GABA/GABAA Receptors | Cancer therapy, Neurological disorders. nih.gov |

| Zopiclone/(S)-Eszopiclone | GABA-A Receptor Domains | Sedative/Hypnotic agents. mdpi.com |

| AKN-028 | Tyrosine Kinase | Acute Myeloid Leukemia (AML). mdpi.com |

| Pyrazine-containing morphinan derivatives | Opioid Receptors (DOR, MOR, KOR) | Pain management. nih.gov |

Future Directions and Research Perspectives

Rational Design and Synthesis of Advanced Methyl 3,5-diaminopyrazine-2-carboxylate Derivatives

The rational design of advanced derivatives of this compound is a primary focus for enhancing its therapeutic potential. The core structure allows for targeted modifications to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can improve pharmacokinetic and pharmacodynamic profiles. nih.gov

A key synthetic strategy involves the modification of the carboxylate group to form a wide range of amides. This is typically achieved through the condensation of the corresponding pyrazine-2-carboxylic acid chloride with various substituted anilines or benzylamines. nih.govnih.gov The goal of this approach is to explore structure-activity relationships (SAR), determining how different substituents on the amide moiety influence biological activity. nih.gov For instance, research on related pyrazine-2-carboxamides has shown that altering lipophilicity through different substitutions can significantly impact their antimycobacterial and antifungal efficacy. nih.gov

Another avenue of design involves modifying the amino groups on the pyrazine (B50134) ring. These modifications can be crucial for targeting specific biological interactions or overcoming mechanisms of drug resistance. nih.gov New synthetic approaches, including microwave-assisted synthesis, have been employed to facilitate the aminolysis of the methyl ester, allowing for the efficient creation of diverse N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

The table below summarizes key strategies for generating advanced derivatives.

| Modification Strategy | Synthetic Method | Objective | Example Derivative Class |

| Amide Formation | Condensation of acid chloride with anilines/amines | Enhance lipophilicity, explore SAR | N-aryl/N-benzyl pyrazine-2-carboxamides nih.govnih.gov |

| Substitution on Amino Groups | Amino dehalogenation | Improve target binding, overcome resistance | N-substituted 3-aminopyrazine-2-carboxamides phcog.com |

| Core Ring Modification | Multi-step synthesis | Introduce novel functionalities | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide nih.gov |

These rational design strategies are paving the way for a new generation of pyrazine-based compounds with potentially improved efficacy and specificity.

Exploration of Novel Biological Targets and Therapeutic Areas

While pyrazine derivatives have established roles in various therapeutic areas, ongoing research continues to uncover novel biological targets for compounds derived from this compound. The inherent versatility of the pyrazine scaffold allows it to interact with a wide range of biological molecules, leading to diverse pharmacological effects including anticancer, antibacterial, anti-inflammatory, and antioxidant activities. researchgate.netnih.govtandfonline.com

A significant emerging area is in oncology. Researchers have successfully designed and synthesized 3-amino-pyrazine-2-carboxamide derivatives that act as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov FGFRs are crucial oncogenic drivers in various cancers, and compounds that can block their activation and downstream signaling pathways represent a promising targeted cancer therapy. nih.gov

In the field of infectious diseases, pyrazine derivatives are being explored beyond their traditional use in tuberculosis treatment. New derivatives have shown potent antimicrobial activity against a range of pathogens. smolecule.com For example, novel 3,5-diamino-piperidine derivatives, which mimic the structure of aminoglycoside antibiotics, have demonstrated the ability to inhibit bacterial translation and exhibit strong activity against problematic pathogens like Pseudomonas aeruginosa. nih.gov Furthermore, studies have demonstrated activity against clinically relevant Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. smolecule.com

The table below highlights key biological targets and their associated therapeutic applications.

| Biological Target | Therapeutic Area | Mechanism of Action |

| Fibroblast Growth Factor Receptors (FGFRs) | Oncology | Inhibition of kinase activity and downstream signaling pathways nih.gov |

| Bacterial Ribosome | Infectious Diseases | Inhibition of protein translation, mimicking aminoglycosides nih.gov |

| Epithelial Sodium Channels (ENaC) | Cardiovascular/Renal | Diuretic and antihypertensive effects (related to Amiloride) smolecule.com |

| Various Bacterial and Fungal Enzymes | Infectious Diseases | Antimycobacterial and antifungal activity nih.govnih.gov |

The exploration of these novel targets is critical for expanding the therapeutic utility of this compound derivatives and addressing unmet medical needs.

Integration of Advanced Computational and Experimental Methodologies

The synergy between advanced computational and experimental techniques is accelerating research into this compound and its derivatives. These integrated methodologies provide deep insights into molecular structure, reactivity, and biological interactions, guiding the rational design of more effective compounds.

Computational Methodologies:

Density Functional Theory (DFT): DFT is widely used to investigate the fundamental properties of pyrazine derivatives. It allows for the calculation of optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nanoient.org The HOMO-LUMO gap is a key indicator of chemical reactivity and the potential for charge transfer within the molecule. nanoient.orgmdpi.com

Molecular Docking: This technique is crucial for predicting the binding modes of newly designed derivatives within the active site of a biological target. For instance, molecular docking has been used to understand how novel pyrazine-based inhibitors interact with the binding site of FGFR2, providing a structural basis for their activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of the interaction and guiding further optimization.

Experimental Methodologies:

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as gHSQC and gHMBC, are essential for the unambiguous structural confirmation of newly synthesized derivatives. nih.gov

Single-Crystal X-ray Diffraction: This powerful technique provides precise information on the three-dimensional atomic arrangement of a compound in its crystalline state, confirming its structure and revealing details about intermolecular interactions. mdpi.comtandfonline.com

Microwave-Assisted Synthesis: The use of microwave reactors allows for rapid, efficient, and controlled synthesis of pyrazine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govphcog.com

The table below summarizes the application of these integrated methodologies.

| Methodology | Type | Application in Pyrazine Research |

| Density Functional Theory (DFT) | Computational | Calculating molecular structure, electronic properties (HOMO-LUMO), and vibrational spectra nanoient.org |

| Molecular Docking | Computational | Predicting binding modes of derivatives with biological targets (e.g., FGFR) nih.gov |

| 2D NMR Spectroscopy | Experimental | Unambiguous structural elucidation of synthesized compounds nih.gov |

| X-ray Crystallography | Experimental | Determining precise 3D molecular structure and packing tandfonline.com |

| Microwave-Assisted Synthesis | Experimental | Efficient and rapid synthesis of novel derivatives nih.govphcog.com |

Development of Sustainable and Green Synthetic Routes for Pyrazine Carboxylates

In line with the growing emphasis on environmental responsibility in chemical manufacturing, there is a significant push to develop sustainable and green synthetic routes for pyrazine carboxylates. researchgate.net These efforts aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency compared to traditional synthetic methods. researchgate.netresearchgate.net

One of the most promising green chemistry approaches is the use of biocatalysis. Enzymes can catalyze reactions with high specificity under mild conditions, offering a sustainable alternative to conventional chemical catalysts. For example, the enzyme Lipozyme® TL IM has been successfully used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. nih.gov This enzymatic process can be integrated into continuous-flow microreactors, providing an efficient and scalable green manufacturing technology. nih.gov This approach avoids the use of harsh reagents like thionyl chloride, which are common in traditional amide synthesis. nih.gov

Another key principle of green chemistry is the use of environmentally benign solvents. Research has demonstrated efficient methods for synthesizing pyrazine derivatives in aqueous media, eliminating the need for hazardous organic solvents. researchgate.net For instance, the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to its corresponding carboxylic acid has been achieved in high yield using lithium hydroxide in water, with no organic solvents required for the reaction or separation. researchgate.net

The table below contrasts traditional and green synthetic approaches for pyrazine carboxylates.

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Advantage of Green Route |

| Amide Synthesis | Use of thionyl chloride and organic solvents (DMF, THF) nih.gov | Enzymatic catalysis (e.g., Lipozyme® TL IM) in continuous-flow reactors nih.gov | Avoids hazardous reagents, mild conditions, high efficiency. |

| Hydrolysis of Esters | Use of strong acids/bases in organic solvents | Use of LiOH in aqueous media researchgate.net | Eliminates organic solvents, simplifies workup, environmentally benign. |

| General Synthesis | Multi-step reactions in conventional solvents | One-pot synthesis in aqueous media or using ionic liquids researchgate.net | Reduces reaction steps, minimizes waste, improves atom economy. |

The continued development of these green synthetic routes is essential for the environmentally responsible production of this compound and its derivatives, ensuring the long-term sustainability of their application in medicine and industry.

Q & A

Q. What are the environmental degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.